3-Bromo-1,1-difluoropropan-2-one

Catalog No.
S3014943
CAS No.
883233-85-0
M.F
C3H3BrF2O
M. Wt
172.957
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1,1-difluoropropan-2-one

CAS Number

883233-85-0

Product Name

3-Bromo-1,1-difluoropropan-2-one

IUPAC Name

3-bromo-1,1-difluoropropan-2-one

Molecular Formula

C3H3BrF2O

Molecular Weight

172.957

InChI

InChI=1S/C3H3BrF2O/c4-1-2(7)3(5)6/h3H,1H2

InChI Key

MAZRLHAJUPFISK-UHFFFAOYSA-N

SMILES

C(C(=O)C(F)F)Br

Solubility

not available

General Information

Potential Applications

For example, “3-bromo-1,1,1-trifluoro-2-propanol” has been studied for its photodissociation dynamics . This involves investigating the C–Br bond dissociation using resonance-enhanced multiphoton ionization coupled with a time-of-flight mass spectrometer (REMPI-TOFMS) .

Experimental Procedures

In the study of “3-bromo-1,1,1-trifluoro-2-propanol”, the compound was exposed to light at a wavelength of 234 nm. The resulting fragments were then analyzed using REMPI-TOFMS . This method could potentially be applied to “3-Bromo-1,1-difluoropropan-2-one”, although specific experimental parameters would need to be determined.

Results and Outcomes

The study found that Br formation is a primary process and occurs on a repulsive surface involving the C–Br bond of the compound . The average translational energies for the Br (2P3/2) and Br (2P1/2) channels were found to be 9.2 ± 1.0 and 7.4 ± 0.9 kcal/mol respectively .

Chemical Fixation of CO2

Synthesis of Other Compounds

“3-Bromo-1,1,1-trifluoropropane”, another similar compound, has been used for the synthesis of “3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide” and "[N-hydroxy-N-(1-trifluoromethylethenyl)]amido" .

Chemical Synthesis

“3-Bromo-1,1-difluoropropan-2-one” is often used in scientific research, particularly in the field of organic chemistry . It can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Pharmaceutical Research

Compounds similar to “3-Bromo-1,1-difluoropropan-2-one” have been used in the synthesis of pharmaceuticals . For example, “3-Bromo-1,1,1-trifluoropropane” has been used for the synthesis of “3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide” and "[N-hydroxy-N-(1-trifluoromethylethenyl)]amido" .

Safety and Handling

The safety data sheet (SDS) for “3-Bromo-1,1-difluoropropan-2-one” provides important information about its handling, storage, and disposal . This information is crucial for ensuring safety in its applications .

3-Bromo-1,1-difluoropropan-2-one is a brominated organic compound with the molecular formula C₃H₃BrF₂O and a molecular weight of 172.96 g/mol. It is characterized as a liquid at room temperature and is typically stored at temperatures below -10°C to maintain stability. The compound features a difluoromethyl group, which contributes to its reactivity and utility in organic synthesis. Its IUPAC name is 3-bromo-1,1-difluoroacetone, and it is recognized for its role as an intermediate in the synthesis of various fluorinated organic compounds .

  • Electrophilic Substitution: The presence of the bromine atom makes this compound a suitable electrophile in various substitution reactions, particularly with aromatic compounds.
  • Palladium-Catalyzed Reactions: It can undergo palladium-catalyzed gem-difluoroallylation, which demonstrates high efficiency and regioselectivity, making it valuable for synthesizing complex molecular architectures.
  • Trifluoromethylation: This compound serves as a trifluoromethylation reagent, facilitating the construction of bioactive compounds through iridium-catalyzed reactions.

While specific biological activity data for 3-bromo-1,1-difluoropropan-2-one is limited, its derivatives have shown potential in drug discovery programs. For instance, its utility in synthesizing thiazole compounds indicates possible pharmacological applications due to the biological relevance of thiazoles in medicinal chemistry . Additionally, its role in synthesizing fluorinated compounds may enhance biological activity through improved pharmacokinetic properties.

The compound is primarily utilized as an intermediate in the synthesis of various fluorinated organic compounds. Its applications include:

  • Synthesis of Trifluoromethylated Heterocycles: It acts as a building block for creating complex molecules that are important in pharmaceuticals.
  • Fluorinated Epoxides Production: It plays a crucial role in preparative-scale synthesis of trifluoropropene oxide, which has industrial relevance.

Several compounds share structural similarities with 3-bromo-1,1-difluoropropan-2-one. Here are some notable examples:

Compound NameStructureUnique Features
3-Chloro-1,1-difluoropropan-2-oneC₃H₃ClF₂OChlorine instead of bromine; different reactivity.
1-Bromo-2-fluoroacetoneC₃H₃BrF₁OContains only one fluorine; different applications.
3-Iodo-1,1-difluoropropan-2-oneC₃H₃IF₂OIodine substitution alters reactivity profile.

The uniqueness of 3-bromo-1,1-difluoropropan-2-one lies in its specific combination of bromine and difluoromethyl groups, which enhances its utility as a versatile building block for synthesizing fluorinated compounds with potential biological activity .

XLogP3

1.6

Dates

Modify: 2024-04-15

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